molecular formula C13H12N2O3 B2744402 (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione CAS No. 30166-29-1

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione

Cat. No.: B2744402
CAS No.: 30166-29-1
M. Wt: 244.25
InChI Key: MJCOATFQVUUHFN-YRNVUSSQSA-N
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Description

(Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an acetyl group, a benzylidene moiety, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione typically involves the condensation of 1-acetylpiperazine-2,5-dione with benzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the piperazine ring.

    Substitution: It can participate in nucleophilic substitution reactions where the benzylidene moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced piperazine derivatives with hydrogenated rings.

    Substitution: Substituted piperazine derivatives with new functional groups replacing the benzylidene moiety.

Scientific Research Applications

Chemistry: (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological effects.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved in its biological activity are still under investigation, and further studies are required to determine its precise mechanism of action.

Comparison with Similar Compounds

    1-Acetylpiperazine-2,5-dione: A precursor in the synthesis of (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione.

    Benzylidenepiperazine derivatives: Compounds with similar structural features but different substituents on the piperazine ring or benzylidene moiety.

Uniqueness: this compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCOATFQVUUHFN-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=CC=C2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C\C2=CC=CC=C2)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,4-Diacetyl-2,5-piperazinedione (25.0 g, 126 mmol), which is compound (8) mentioned in Reference Example 1, was heated at 120°-130° C. in DMF (200 ml) with triethylamine (17.6 ml, 126 mmol) and benzaldehyde (13.0 ml, 126 mmol). After 4 h the mixture was cooled to room temperature and poured into EtOAc (1000 ml), and washed three times with brine. Any solid formed at this stage was filtered off. The filtrate was dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallised from EtOAc:Hexane to give 11.78 g (38%) of the title compound as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
17.6 mL
Type
reactant
Reaction Step Four
Quantity
13 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
38%

Synthesis routes and methods II

Procedure details

1,4-Diacetyl-2,5-piperazinedione (25.0 g, 126 mmol) was heated at 120°-130° C. in DMF (200 ml) with triethylamine (17.6 ml, 126 mmol) and benzaldehyde (13.0 ml, 126 mmol). After 4 h the mixture was cooled to room temperature and poured into EtOAc (1000 ml), and washed three times with brine. Any solid formed at this stage was filtered off. The filtrate was dried (MgSO4) and the solvent removed in vacuo. The residue was recrystallised from EtOAc:Hexane to give 11.78 g (38%) of the title compound as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
38%

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